B1577603 Cathelicidin-4

Cathelicidin-4

Cat. No.: B1577603
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cathelicidin-4 is an antimicrobial peptide (AMP) belonging to the cathelicidin family, a key component of the innate immune system in vertebrates . This peptide is characterized by its cationic and amphipathic properties, which facilitate interaction with and disruption of microbial membranes . Research into this compound is focused on its potent, broad-spectrum antimicrobial activity. Studies have indicated its efficacy against a range of Gram-positive and Gram-negative bacteria, as well as antifungal properties . Its primary mechanism of action involves electrostatic attraction to negatively charged bacterial membranes, leading to membrane permeabilization and cell death, often through pore-forming or carpet-model mechanisms . Beyond its direct microbicidal effects, this compound is also investigated for its potential immunomodulatory functions, which may include roles in wound healing and modulating inflammatory responses . As such, it represents a valuable template for basic research in immunology and microbiology, as well as for the development of novel anti-infective agents to address the growing challenge of antimicrobial resistance (AMR) . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

bioactivity

Antimicrobial

sequence

NEDLGTRKPVSFTVKETVCPRTTHQPAEQCGFKERGR

Origin of Product

United States

Scientific Research Applications

Bacterial Infections

Cathelicidin-4 has demonstrated significant efficacy against both Gram-positive and Gram-negative bacteria. Its mechanism of action typically involves disrupting bacterial membranes, leading to cell lysis. Notably, studies have shown that this compound can effectively inhibit pathogens such as Escherichia coli and Staphylococcus aureus .

Table 1: Antimicrobial Efficacy of this compound Against Various Pathogens

PathogenActivityReference
Escherichia coliInhibition
Staphylococcus aureusInhibition
Candida albicansModerate inhibition
Cryptosporidium parvumInhibition

Viral Infections

Recent research indicates that this compound may also serve as a potential antiviral agent. For instance, it has been shown to inhibit the replication of enveloped viruses by interfering with their ability to enter host cells. This property positions this compound as a candidate for therapeutic strategies against viral infections, including those caused by HIV and coronaviruses .

Case Study: Antiviral Properties Against SARS-CoV-2
A study highlighted that LL-37 (a human cathelicidin) could bind to the receptor-binding domain of SARS-CoV-2, preventing viral entry into host cells. This suggests that similar mechanisms may be explored for this compound in combating viral pathogens .

Immunomodulatory Functions

Beyond its antimicrobial properties, this compound plays a significant role in modulating the immune response. It has been observed to enhance wound healing and tissue repair processes by promoting re-epithelialization and modulating inflammation .

Tissue Repair and Inflammation

Cathelicidins are expressed during infection and inflammation, contributing to tissue repair mechanisms. Studies have shown that this compound can stimulate the migration of keratinocytes, essential for wound healing .

Table 2: Role of this compound in Tissue Repair

FunctionDescriptionReference
Wound HealingPromotes re-epithelialization
Modulation of InflammationRegulates immune cell activity

Synthetic and Nanotechnology Applications

The development of synthetic analogs of this compound is an emerging area of research aimed at enhancing its therapeutic efficacy while reducing toxicity. Advances in nanotechnology have enabled the creation of nanoformulations that improve the stability and delivery of cathelicidins .

Nanotechnology Integration

Recent studies have explored combining cathelicidins with nanomaterials to develop innovative drug delivery systems. These systems can enhance the bioavailability and targeted delivery of cathelicidins, making them more effective against infections while minimizing side effects .

Comparison with Similar Compounds

Table 1: Structural and Functional Properties of this compound and Related Peptides

Cathelicidin Species Length (AA) Key Features Antimicrobial Targets Expression Sites
This compound Bubalus bubalis ~34–39* Intron retention variants, broad activity Bacteria, fungi, viruses Lung, trachea, mammary gland
LL-37 Homo sapiens 37 α-helical, immunomodulatory roles E. coli, P. aeruginosa, LPS neutralization Neutrophils, epithelial cells
mCRAMP Mus musculus 34 Critical for wound healing S. aureus, K. pneumoniae Skin, gastrointestinal tract
Indolicidin Bos taurus 13 Tryptophan-rich, proline-arginine repeats Candida, Leishmania Neutrophils, mucosal surfaces
SMAP29 Ovis aries 29 β-sheet, salt-resistant Multidrug-resistant P. aeruginosa Leukocytes, respiratory tract

*Length varies due to alternative splicing .

Key Observations:

  • Structural Diversity : Unlike LL-37 (α-helical) and SMAP29 (β-sheet), this compound’s structure remains less characterized but shares the conserved cathelin domain .
  • IR may enable tissue-specific isoform production, enhancing functional versatility .

Expression and Regulation

  • Tissue Specificity : this compound is highly expressed in buffalo lung and trachea, mirroring the pulmonary focus of LL-37 in humans. However, unlike LL-37, which is constitutively expressed in neutrophils, this compound shows negligible expression in blood .
  • Pathological Context : In forest musk deer, this compound expression is suppressed during purulent lung diseases, contrasting with upregulated Cathelicidin-3L2 and Cathelicidin-5 . This suggests divergent roles in immune responses among cathelicidin isoforms.

Antimicrobial Mechanisms

  • Membrane Disruption : Like LL-37 and SMAP29, this compound likely disrupts microbial membranes via electrostatic interactions with negatively charged lipids .
  • Immunomodulation: While LL-37 directly modulates cytokine production (e.g., IL-6, TNF-α), this compound’s immunoregulatory functions remain understudied. Preliminary data suggest its role in tissue repair, akin to mCRAMP .

Genetic and Transcriptional Variability

  • This contrasts with cattle (Bos taurus), where splicing is efficient .
  • Evolutionary Adaptation : Buffalo this compound shares <60% sequence homology with bovine indolicidin, reflecting species-specific evolutionary pressures .

Preparation Methods

Resin Selection and Loading

  • Initial attempts used aminomethyl polystyrene (AM-PS) resin with a high substitution rate (~1.26 mmol/g), which led to steric hindrance and aggregation, reducing synthesis efficiency and purity.
  • Switching to polyethylene glycol (PEG)-grafted resins , such as TentaGel HL NH2 (0.48 mmol/g) and later TentaGel S NH2 (0.26 mmol/g), improved swelling capacity and reduced steric hindrance, significantly enhancing crude peptide purity from as low as 4% to over 40%.

Coupling Reagents and Conditions

  • Coupling reagents like HCTU and PyAOP are employed for efficient amide bond formation.
  • Microwave-assisted synthesis at elevated temperatures (75 °C) was initially attempted but led to complex mixtures.
  • Room temperature synthesis with extended coupling times (up to 1 hour) improved the assembly of the full-length peptide.
  • Manual coupling of sensitive residues such as cysteines with PyAOP and the weak base sym-collidine minimized epimerization and side reactions.

Cyclization Strategies

This compound contains cysteine residues that form disulfide bridges critical for its structure and function. Preparation methods include:

Disulfide Bridge Formation

  • After linear peptide assembly, iodine-mediated oxidation in dimethylformamide (DMF) is used to form the disulfide bond between cysteine residues on-resin.
  • This step is crucial for cyclizing the peptide and stabilizing its bioactive conformation.

Alternative Cyclization Approaches

  • To enhance stability and explore structure-activity relationships, lactam bridges (amide bonds between side chains) have been introduced as disulfide bond mimics.
  • On-resin macrolactamization is performed by orthogonal deprotection of side-chain protecting groups followed by cyclization using PyAOP and DIPEA.
  • Head-to-tail bicyclization has also been achieved by incorporating acid-sensitive linkers and performing cyclization under high dilution conditions to favor intramolecular reactions.

Purification and Characterization

  • Crude peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) .
  • Purity is assessed by analytical RP-HPLC and identity confirmed by mass spectrometry (MS) techniques.
  • Circular dichroism (CD) spectroscopy is used to analyze secondary structure, confirming α-helical content and the effect of cyclization on peptide conformation.

Enzymatic Processing (Alternative Method)

Although less common for synthetic preparation, enzymatic cleavage methods are used in biological studies for generating active cathelicidins from pro-peptides:

  • Recombinant pro-cathelicidin can be expressed and purified using affinity chromatography.
  • Enzymatic cleavage with proteinase 3 releases the active peptide from the pro-domain.
  • This method is mainly applied in biological and functional studies rather than synthetic production.

Summary Table of Preparation Methods

Preparation Step Method/Condition Outcome/Notes
Resin selection AM-PS (1.26 mmol/g), TentaGel HL (0.48 mmol/g), TentaGel S (0.26 mmol/g) Lower substitution PEG resins improve purity and reduce aggregation
Peptide assembly Fmoc-SPPS with HCTU or PyAOP; room temp, extended coupling times Full-length peptide with improved purity (up to 44-51%)
Cyclization Iodine-mediated disulfide bridge formation on-resin; lactam bridge macrolactamization Stabilizes structure; lactam bridges improve stability and activity
Purification RP-HPLC High purity peptides suitable for biological assays
Characterization MS, CD spectroscopy Confirms identity and secondary structure
Enzymatic cleavage (biological) Proteinase 3 cleavage of pro-cathelicidin Generates active peptide from recombinant precursor

Research Findings on Preparation Optimization

  • High substitution resins cause steric hindrance and aggregation, leading to synthesis failure or low purity.
  • Lower substitution PEG-based resins with good swelling properties are optimal for long peptides like this compound.
  • Manual coupling of cysteine residues with careful base selection reduces epimerization.
  • Disulfide bridges, while important, can be replaced by lactam bridges without significant loss of antimicrobial activity, offering synthetic versatility.
  • Head-to-tail bicyclization alters secondary structure but may affect biological activity, indicating the importance of conformational flexibility.

Q & A

Q. Q1. What experimental design considerations are critical for studying Cathelicidin-4’s antimicrobial activity in vitro?

Answer: To evaluate antimicrobial activity, researchers should employ standardized assays (e.g., broth microdilution, time-kill kinetics) with appropriate controls (e.g., solvent, positive/negative controls). Key parameters include peptide concentration ranges, bacterial strain selection (Gram-positive vs. Gram-negative), and physiological conditions (pH, temperature). Ensure replication (≥3 biological replicates) and statistical validation (e.g., ANOVA for dose-response curves). Include detailed protocols for peptide solubilization and stability testing to avoid confounding results . For novel derivatives, structural characterization (NMR, HPLC) and purity validation (>95%) are mandatory .

Q. Q2. How should researchers characterize the structural stability of this compound under physiological conditions?

Answer: Use circular dichroism (CD) spectroscopy to analyze secondary structure (α-helical content) in membrane-mimetic environments (e.g., SDS micelles). Pair this with molecular dynamics simulations to predict conformational changes. Stability assays (e.g., serum resistance testing) should quantify peptide degradation rates via mass spectrometry over time. Report buffer composition, temperature, and ionic strength to ensure reproducibility .

Q. Q3. What methodologies are essential for validating this compound’s cytotoxicity in mammalian cell lines?

Answer: Employ hemolysis assays (red blood cells) and MTT/XTT assays (eukaryotic cell lines) at physiologically relevant concentrations. Include positive controls (e.g., melittin) and negative controls (untreated cells). Use flow cytometry to distinguish membrane disruption from apoptosis. Ensure data normalization (e.g., % viability relative to controls) and report IC₅₀ values with 95% confidence intervals .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reported mechanisms of this compound’s immunomodulatory effects?

Answer: Contradictory findings (e.g., pro-inflammatory vs. anti-inflammatory outcomes) may arise from differences in cell types, peptide concentrations, or experimental models. Conduct comparative studies using standardized protocols across multiple immune cell lines (e.g., macrophages, neutrophils). Integrate transcriptomic (RNA-seq) and proteomic (LC-MS/MS) profiling to identify context-dependent signaling pathways. Validate hypotheses using knockout models (e.g., TLR4⁻/⁻ mice) .

Q. Q5. What strategies optimize this compound’s therapeutic index while minimizing resistance development?

Answer: Use structure-activity relationship (SAR) studies to modify key residues (e.g., hydrophobicity, charge). Evaluate resistance propensity via serial passage assays with sub-inhibitory peptide doses. Combine this compound with adjuvants (e.g., efflux pump inhibitors) to enhance efficacy. Employ pharmacokinetic modeling (e.g., compartmental analysis) to balance bioavailability and toxicity .

Q. Q6. How should conflicting data on this compound’s synergy with conventional antibiotics be analyzed?

Answer: Apply checkerboard assays to calculate fractional inhibitory concentration indices (FICI). Use Bliss independence or Loewe additivity models to classify interactions (synergistic, additive, antagonistic). Address variability by testing multiple bacterial strains and growth phases (log vs. stationary). Report confidence intervals and statistical power (e.g., post-hoc analysis) .

Methodological and Analytical Considerations

Q. Q7. What statistical approaches are recommended for analyzing dose-dependent antimicrobial activity?

Answer: Use nonlinear regression (e.g., log[inhibitor] vs. response) to calculate IC₅₀/EC₅₀ values. Apply mixed-effects models to account for batch-to-batch variability. For time-kill assays, employ Kaplan-Meier survival analysis with log-rank tests. Ensure transparency by reporting raw data in supplementary tables .

Q. Q8. How can researchers ensure reproducibility in this compound’s membrane interaction studies?

Answer: Standardize lipid bilayer composition (e.g., POPC:POPG ratios) and use surface plasmon resonance (SPR) to quantify binding kinetics. Validate findings with complementary techniques (e.g., fluorescence anisotropy, cryo-EM). Publish full experimental parameters (e.g., buffer ionic strength, peptide/lipid ratios) in machine-readable formats .

Q. Q9. What are best practices for integrating omics data into this compound mechanism studies?

Answer: Combine transcriptomics, proteomics, and metabolomics datasets using multi-omics integration tools (e.g., MOFA). Apply pathway enrichment analysis (KEGG, GO) to identify conserved targets. Validate hypotheses with CRISPR-Cas9 knockouts or siRNA silencing. Deposit raw data in public repositories (e.g., GEO, PRIDE) .

Ethical and Reporting Standards

Q. Q10. How should researchers address ethical concerns in animal studies involving this compound?

Answer: Follow ARRIVE guidelines for experimental design, including randomization, blinding, and sample size justification. Use humane endpoints (e.g., predefined morbidity thresholds) and minimize animal numbers via power analysis. Disclose conflicts of interest and funding sources in compliance with journal policies .

Q. Q11. What supplementary materials are critical for publishing this compound research?

Answer: Include raw spectral data (NMR, MS), crystallographic coordinates (PDB files), and kinetic assay datasets. Provide detailed synthetic protocols (e.g., HPLC gradients, purification steps) and statistical code (R/Python scripts). Label supplementary files with descriptive titles (<15 words) and reference them in the main text .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.